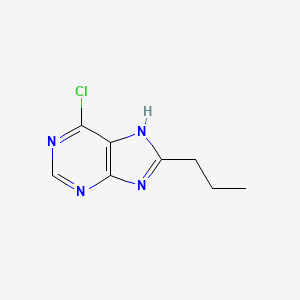

6-Chloro-8-propylpurine

Description

6-Chloro-8-propylpurine is a purine derivative characterized by a chlorine substituent at position 6 and a propyl group at position 8 of the purine scaffold. Purines serve as foundational structures in nucleic acids and are widely modified in medicinal chemistry to modulate biological activity, solubility, and pharmacokinetic properties. The propyl group at position 8 introduces steric bulk and lipophilicity, which may influence binding interactions in enzymatic or receptor-based systems.

Properties

CAS No. |

50609-16-0 |

|---|---|

Molecular Formula |

C8H9ClN4 |

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-8-propyl-7H-purine |

InChI |

InChI=1S/C8H9ClN4/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H,10,11,12,13) |

InChI Key |

YDFLFAFRMMFBQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1)C(=NC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-Chloro-8-propylpurine with structurally related purine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

6-Chloro-8-methylpurine

- Substituents : Chlorine at position 6, methyl at position 6.

- Molecular weight is lower (e.g., 6-chloro-8-methylpurine: ~168.6 g/mol vs. This compound: ~210.7 g/mol).

- Applications : Methyl-substituted purines are often intermediates in synthesizing antiviral or anticancer agents due to their balanced reactivity .

8-Chloro-6-(1-sec-propylamino)-2-methylpurine Hydrochloride

- Substituents: Chlorine at position 8, sec-propylamino at position 6, methyl at position 2.

- Key Differences: The amino group at position 6 increases basicity, enabling salt formation (e.g., hydrochloride) for improved stability . Melting point: 163–165°C, suggesting higher crystallinity than non-ionic analogs like this compound . Substitution at position 2 (methyl) may sterically hinder interactions at purine-binding sites.

6-Chloro-9-cyclopropylMethyl-9H-purine

- Substituents : Chlorine at position 6, cyclopropylmethyl at position 7.

- Molecular weight: 222.67 g/mol (vs. 210.7 g/mol for this compound) due to the cyclopropane ring . Substitution at position 9 instead of 8 alters the molecule’s spatial orientation in biological systems.

Table 1: Comparative Data for this compound and Analogs

Substituent Position and Chain Length Effects

- Positional Isomerism : Substitutions at positions 6, 8, or 9 significantly alter biological activity. For example, this compound’s propyl group at C8 may interfere with enzyme binding compared to C9-substituted analogs like 6-Chloro-9-cyclopropylMethyl-9H-purine .

- Alkyl Chain Length : Propyl groups increase lipophilicity and membrane permeability compared to methyl or ethyl substituents, but may reduce solubility in polar solvents .

- Branched vs. Linear Chains : Branched groups (e.g., cyclopropylmethyl) enhance steric hindrance and stability, whereas linear chains (e.g., propyl) offer conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.